molecular formula C14H8Cl2OS2 B1312086 5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one CAS No. 4723-63-1

5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one

Cat. No.: B1312086
CAS No.: 4723-63-1
M. Wt: 327.2 g/mol
InChI Key: TZXQLPCAHPJSBS-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one is a complex organic compound with the molecular formula C14H8Cl2OS2 This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system substituted with a dichlorophenyl group

Preparation Methods

The synthesis of 5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with a thieno[2,3-b]thiopyran derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed, and purified by recrystallization .

Chemical Reactions Analysis

5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:

Scientific Research Applications

5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one can be compared with other similar compounds, such as:

    5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4-one: This compound has a similar structure but lacks the 6H designation, which may affect its reactivity and biological activity.

    5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-sulfone: This compound contains a sulfone group instead of a thiopyran ring, which may alter its chemical properties and biological activities.

    5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-sulfoxide: This compound contains a sulfoxide group, which may also affect its reactivity and biological properties

Properties

CAS No.

4723-63-1

Molecular Formula

C14H8Cl2OS2

Molecular Weight

327.2 g/mol

IUPAC Name

5-[(2,4-dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one

InChI

InChI=1S/C14H8Cl2OS2/c15-10-2-1-8(12(16)6-10)5-9-7-19-14-11(13(9)17)3-4-18-14/h1-6H,7H2

InChI Key

TZXQLPCAHPJSBS-UHFFFAOYSA-N

SMILES

C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(S1)SC=C3

Canonical SMILES

C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(S1)SC=C3

Origin of Product

United States

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